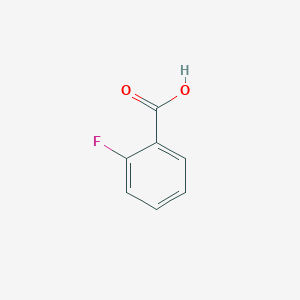

2-Fluorobenzoic acid

描述

RN given refers to parent cpd

Structure

3D Structure

属性

IUPAC Name |

2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTREUWFTAOOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Record name | 2-fluorobenzoic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-fluorobenzoic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060001 | |

| Record name | Benzoic acid, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-Fluorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10862 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | 2-Fluorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10862 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

445-29-4, 41406-98-8 | |

| Record name | 2-Fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041406988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-FLUOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64UZ32KOO4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Molecular structure and formula of 2-Fluorobenzoic acid (C7H5FO2)

An In-Depth Technical Guide to 2-Fluorobenzoic Acid (C₇H₅FO₂)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₇H₅FO₂) is an aromatic carboxylic acid distinguished by a fluorine atom at the ortho-position of the benzene ring. This substitution imparts unique physicochemical properties, including increased acidity compared to benzoic acid and modified reactivity, making it a valuable building block in organic synthesis. It serves as a critical intermediate in the manufacturing of pharmaceuticals, agrochemicals, and specialty materials.[1][2] This document provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical and spectroscopic properties, established experimental protocols for its synthesis and analysis, and key applications. All quantitative data are summarized for clarity, and experimental workflows are visualized to facilitate understanding.

Molecular Structure and Identification

This compound is a monosubstituted derivative of benzoic acid. The fluorine atom's high electronegativity influences the molecule's electronic distribution, affecting its acidity and reactivity.[2]

-

Chemical Formula: C₇H₅FO₂

-

IUPAC Name: this compound[3]

-

Synonyms: o-Fluorobenzoic acid, Benzoic acid, 2-fluoro-[2]

-

Appearance: White to light yellow crystalline powder or needles.

Table 1: Chemical Identifiers and Key Properties

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 445-29-4 | |

| Molecular Weight | 140.11 g/mol | |

| Exact Mass | 140.02735756 Da | |

| InChIKey | NSTREUWFTAOOKS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)O)F | |

Physicochemical and Spectroscopic Properties

The properties of this compound are well-documented, providing a basis for its application in various chemical transformations and analytical determinations.

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point | 122-125 °C | |

| Boiling Point | 114 °C | |

| Density | 1.46 g/cm³ | |

| Water Solubility | 7.2 g/L | |

| pKa (at 25°C) | 3.27 |

| logP | 1.8 | |

Table 3: Summary of Spectroscopic Data

| Technique | Key Features and Observations | Reference |

|---|---|---|

| ¹H-NMR (in DMSO-d₆) | Signals observed at δ (ppm): ~13.3 (s, 1H, COOH), ~7.9 (m, 1H), ~7.6 (m, 1H), ~7.3 (m, 2H). | |

| ¹³C-NMR (in CDCl₃) | Signals observed at δ (ppm): ~165.8 (C=O), ~162.5 (d, J=250 Hz, C-F), ~134.5, ~132.0, ~124.5, ~117.0, ~115.5. | |

| FTIR (KBr Pellet) | Characteristic peaks (cm⁻¹): ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1600 (C=C aromatic stretch), ~1250 (C-F stretch). |

| Mass Spec. (EI) | Molecular Ion [M]⁺ at m/z = 140. Key fragments at m/z = 123 ([M-OH]⁺), 95 ([M-COOH]⁺). | |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective use in research and development.

Synthesis Methodologies

Several routes for the synthesis of this compound have been established, each with distinct advantages.

Protocol 3.1.1: Synthesis from Anthranilic Acid (Diazotization) This classic method involves a diazotization reaction followed by a Schiemann-type decomposition.

-

Diazotization: Anthranilic acid is used as the starting material. It is dissolved in a suitable solvent like methoxyethyl methyl ether.

-

Fluoride Introduction: Anhydrous hydrogen fluoride and sodium nitrite are added to the solution to form the diazonium fluoride salt.

-

Decomposition: The reaction mixture is refluxed for approximately 3 hours, leading to the decomposition of the diazonium salt and the formation of this compound.

-

Work-up: The final product is isolated through standard post-processing techniques, such as extraction and solvent removal.

Protocol 3.1.2: Oxidation of o-Fluorobenzaldehyde This method provides a direct route from the corresponding aldehyde.

-

Reaction Setup: In a 15 mL glass reaction tube, combine water (2 mL), o-fluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.03 mmol), and Co(OAc)₂·4H₂O (0.03 mmol).

-

Oxygen Atmosphere: Connect an oxygen balloon to the reaction tube to maintain an oxygen atmosphere under normal pressure.

-

Heating and Stirring: Place the tube in an oil bath preheated to 70°C and stir the reaction for 12 hours.

-

Isolation: After the reaction is complete, cool the mixture. The crude solid product is separated by centrifugation.

-

Purification: Wash the solid ultrasonically with 3 mL of water, centrifuge again, and dry to a constant weight to obtain the target product with a reported yield of 95%.

Purification Techniques

High purity is often required for subsequent applications.

Protocol 3.2.1: Recrystallization

-

Dissolve the crude this compound in a minimum amount of a hot solvent system. Suitable systems include 50% aqueous ethanol, dilute HCl, or benzene.

-

If the solution is colored, treat with activated charcoal and perform a hot filtration to remove it.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3.2.2: Vacuum Sublimation For achieving very high purity, sublimation is an effective method.

-

Place the crude or recrystallized acid in a sublimation apparatus.

-

Apply a high vacuum and heat the apparatus to 130-140°C.

-

The purified this compound will sublime and deposit on the cold finger or cooler parts of the apparatus as pure crystals.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step.

Protocol 3.3.1: Trace Analysis by UHPLC-MS/MS This protocol is adapted for the quantitative analysis of fluorobenzoic acids in aqueous samples, such as in tracer studies.

-

Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (e.g., PerkinElmer QSight® 220 MS/MS) with an electrospray ionization (ESI) source is used.

-

Chromatography: Separation is achieved on a C18 reverse-phase column (e.g., Restek® Force 3.0 x 50 mm, 1.8 µm).

-

Sample Preparation: Prepare stock solutions of this compound (e.g., 1000 ppm) in a water:acetonitrile mixture. Create a series of working standards by dilution for calibration.

-

MS/MS Detection: Operate the mass spectrometer in negative ESI mode. Monitor the specific precursor-to-product ion transitions for this compound for high selectivity and sensitivity.

-

Quantification: Generate a calibration curve from the working standards to quantify the concentration in unknown samples, with limits of detection often in the ppb range.

Applications and Reactivity

This compound is a versatile building block due to the unique properties conferred by the fluorine substituent.

-

Pharmaceuticals: It is a key intermediate in the synthesis of fungicides (e.g., flutriafol) and non-steroidal anti-inflammatory drugs (NSAIDs).

-

Agrochemicals: The compound is used in the formulation of certain herbicides and pesticides.

-

Tracer Studies: Due to their stability and unique detection signatures, fluorinated benzoic acids are widely used as water tracers in geothermal, hydrothermal, and oilfield applications to study fluid dynamics.

-

Chemical Synthesis: The electron-withdrawing nature of the fluorine atom enhances the acidity of the carboxylic group and influences the regioselectivity of further aromatic substitutions. It readily undergoes reactions typical of carboxylic acids, such as esterification and conversion to acyl halides, to produce a variety of derivatives.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazards: The compound is classified as an irritant. It causes skin irritation and serious eye irritation. May also cause respiratory irritation.

-

Precautionary Measures:

-

Avoid all personal contact, including inhalation of dust.

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a lab coat.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of ortho-Fluorobenzoic Acid

Introduction

Ortho-Fluorobenzoic acid, also known as 2-Fluorobenzoic acid, is an aromatic carboxylic acid with the chemical formula FC₆H₄CO₂H.[1][2] It is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes.[2][3] The presence of a fluorine atom at the ortho position relative to the carboxylic acid group significantly influences its physical and chemical properties, including its acidity and reactivity, compared to benzoic acid and its other isomers.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of ortho-fluorobenzoic acid, detailed experimental protocols for their determination, and an exploration of its chemical behavior.

Physical Properties

Ortho-Fluorobenzoic acid is a white to light yellow crystalline powder or needles at room temperature. It is characterized by its stability under recommended storage conditions, though it is incompatible with strong oxidizing agents.

Tabulated Physical Data

The key physical properties of ortho-Fluorobenzoic acid are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅FO₂ | |

| Molecular Weight | 140.11 g/mol | |

| Melting Point | 122 - 126 °C | |

| Boiling Point | ~114 °C (Information varies) | |

| Density | ~1.46 g/cm³ | |

| Appearance | White to light yellow crystalline powder | |

| pKa | 3.27 (at 25 °C) | |

| Water Solubility | 7.2 g/L (at 25 °C); Slightly soluble | |

| log P | 1.856 | |

| Vapor Pressure | 0.016 - 0.05 mmHg (at 25 °C) |

Spectral Data

Spectroscopic analysis is crucial for the identification and structural elucidation of ortho-Fluorobenzoic acid.

Tabulated Spectral Information

Key spectral data are provided below.

| Spectrum Type | Key Peaks / Shifts | Source(s) |

| ¹H NMR | Spectra available, specific shifts vary by solvent. | |

| ¹³C NMR | Spectra available, specific shifts vary by solvent. | |

| Infrared (IR) | Spectra available, characteristic peaks for C=O, O-H, C-F, and aromatic C-H bonds. | |

| Mass Spectrometry | Molecular Ion Peak (M+) consistent with MW 140.11. |

Chemical Properties and Reactivity

The chemical behavior of ortho-Fluorobenzoic acid is dominated by the carboxylic acid functional group and influenced by the ortho-fluoro substituent.

Acidity

With a pKa of approximately 3.27, this compound is a stronger acid than benzoic acid (pKa ≈ 4.2) and its meta (pKa ≈ 3.87) and para (pKa ≈ 4.14) isomers. The enhanced acidity of the ortho isomer is due to the strong electron-withdrawing inductive effect of the adjacent fluorine atom, which stabilizes the resulting carboxylate anion. This effect is most pronounced at the ortho position.

Caption: Logical relationship of isomer position and acidity.

Key Reactions

-

Esterification & Amide Formation: Like typical carboxylic acids, this compound undergoes esterification with alcohols and amide formation with amines, often requiring acid catalysis or conversion to a more reactive acyl chloride. Reacting this compound with agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields 2-fluorobenzoyl chloride, a key intermediate.

-

Synthesis: A common laboratory synthesis involves the diazotization of anthranilic acid in the presence of anhydrous hydrogen fluoride and sodium nitrite, followed by decomposition of the diazonium salt. Another route is the oxidation of o-fluorobenzaldehyde.

Experimental Protocols

Detailed methodologies for determining key properties are essential for reproducible research.

Determination of pKa via Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Ethanol (or other suitable co-solvent if needed for solubility)

-

Calibrated pH meter with a combination glass electrode

-

50 mL burette, 250 mL beaker, magnetic stirrer, and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound (e.g., 0.2-0.3 g) and transfer it to a 250 mL beaker.

-

Dissolution: Add a minimal amount of ethanol to dissolve the solid, then add deionized water to a total volume of approximately 100 mL. Place a magnetic stir bar in the beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer. Fill the burette with the standardized 0.1 M NaOH solution. Immerse the calibrated pH electrode into the solution, ensuring the bulb is submerged but clear of the stir bar.

-

Initial Measurement: Record the initial pH of the acid solution before adding any titrant.

-

Titration: Begin adding the NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Endpoint Region: As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1-0.2 mL) to accurately capture the equivalence point.

-

Post-Endpoint: Once the equivalence point is passed, continue adding titrant in larger increments until the pH curve flattens again.

-

Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). Determine the volume of NaOH at the equivalence point (the steepest part of the curve). The pKa is the pH value at the half-equivalence point (i.e., the pH at half the volume of NaOH required to reach the equivalence point).

Caption: Experimental workflow for pKa determination.

Infrared (IR) Spectroscopy of a Solid Sample

This protocol describes obtaining an IR spectrum of a solid sample like this compound using the thin solid film method.

Materials:

-

This compound (approx. 50 mg)

-

Volatile solvent (e.g., methylene chloride or acetone)

-

FT-IR Spectrometer

-

Salt plates (NaCl or KBr)

-

Pasteur pipette

-

Beaker or vial

Procedure:

-

Plate Preparation: Ensure the salt plate is clean and dry. If necessary, clean it with a small amount of dry acetone and a soft tissue.

-

Sample Dissolution: In a small beaker, dissolve approximately 50 mg of this compound in a few drops of the chosen volatile solvent.

-

Film Casting: Using a Pasteur pipette, place a drop of the solution onto the surface of the salt plate.

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound should remain on the plate. If the film appears too thin, another drop of the solution can be added and evaporated.

-

Spectrum Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Run Scan: Acquire the background spectrum (if necessary) and then the sample spectrum according to the instrument's operating procedure.

-

Data Interpretation: Analyze the resulting spectrum, identifying characteristic peaks for the functional groups present in this compound.

-

Cleanup: After analysis, thoroughly clean the salt plate with an appropriate solvent (like acetone) and return it to the desiccator for storage.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate clothing to prevent skin exposure.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Electron-Withdrawing Effects of Fluorine on Benzoic Acid

This technical guide provides a comprehensive analysis of the significant electron-withdrawing effects of fluorine substitution on the chemical and physical properties of benzoic acid. Fluorine's unique electronic properties, including its high electronegativity and the nature of its resonance effects, profoundly influence the acidity, reactivity, and spectroscopic characteristics of the benzoic acid scaffold. Understanding these effects is paramount for rational drug design and the development of novel chemical entities.

The Influence of Fluorine on the Acidity of Benzoic Acid

The introduction of fluorine atoms onto the benzene ring of benzoic acid markedly increases its acidity, as evidenced by a decrease in the pKa value. This is primarily attributed to the powerful electron-withdrawing inductive effect (-I) of fluorine, which stabilizes the conjugate base (benzoate anion) by delocalizing the negative charge.

The position of fluorine substitution (ortho, meta, or para) has a nuanced impact on acidity. While the inductive effect diminishes with distance, a resonance-donating effect (+R) from fluorine can counteract the inductive effect to some extent, particularly when the fluorine is in the para position. However, due to fluorine's poor orbital overlap with the π-system of the benzene ring, its inductive effect overwhelmingly dominates its resonance effect.

The following table summarizes the pKa values of various fluorinated benzoic acids in water at 25°C, demonstrating the impact of the position and number of fluorine substituents.

| Compound | pKa | Change from Benzoic Acid (pKa ≈ 4.20) |

| Benzoic Acid | 4.20 | - |

| 2-Fluorobenzoic Acid | 3.27 | -0.93 |

| 3-Fluorobenzoic Acid | 3.87 | -0.33 |

| 4-Fluorobenzoic Acid | 4.14 | -0.06 |

| 2,3-Difluorobenzoic Acid | 3.06 | -1.14 |

| 2,4-Difluorobenzoic Acid | 2.87 | -1.33 |

| 2,5-Difluorobenzoic Acid | 2.95 | -1.25 |

| 2,6-Difluorobenzoic Acid | 2.13 | -2.07 |

| 3,4-Difluorobenzoic Acid | 3.73 | -0.47 |

| 3,5-Difluorobenzoic Acid | 3.37 | -0.83 |

| 2,3,4,5,6-Pentafluorobenzoic Acid | 1.79 | -2.41 |

Spectroscopic Signatures of Fluorine Substitution

The presence of fluorine atoms introduces distinct changes in the spectroscopic properties of benzoic acid, which can be observed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹⁹F NMR Spectroscopy: This is a direct method to observe the fluorine atoms. The chemical shift of the ¹⁹F signal is highly sensitive to the electronic environment and can provide valuable information about the substitution pattern and intramolecular interactions.

-

¹³C NMR Spectroscopy: The electron-withdrawing nature of fluorine causes a downfield shift (higher ppm) for the carbon atom directly bonded to it (C-F). The effect on other carbon atoms in the ring is more complex and depends on both inductive and resonance effects.

-

¹H NMR Spectroscopy: Protons on the aromatic ring are also affected, generally shifting downfield due to the deshielding effect of fluorine. The magnitude of the shift and the coupling constants (J-couplings) between protons and fluorine (H-F coupling) provide structural information.

-

Infrared (IR) Spectroscopy: The C-F bond exhibits a strong stretching vibration in the region of 1000-1400 cm⁻¹. The exact position depends on the substitution pattern. The carbonyl (C=O) stretching frequency of the carboxylic acid group may also shift to a higher wavenumber upon fluorination, reflecting the increased bond strength due to the electron-withdrawing effect.

Experimental Protocols

This protocol outlines the determination of the acid dissociation constant (pKa) of a fluorinated benzoic acid derivative using potentiometric titration.

Methodology:

-

Solution Preparation: Prepare a ~0.01 M solution of the fluorobenzoic acid in deionized water. If solubility is an issue, a co-solvent like ethanol or DMSO may be used, though this will affect the absolute pKa value. Prepare a standardized ~0.1 M NaOH solution.

-

Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

-

Titration Setup: Place a known volume (e.g., 25.00 mL) of the fluorobenzoic acid solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration Process: Add the standardized NaOH solution from a burette in small increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of inflection in the resulting titration curve. The pKa is the pH at the half-equivalence point.

Visualization of Electronic Effects

The underlying principles of fluorine's influence on benzoic acid's acidity can be visualized through the interplay of inductive and resonance effects.

This diagram illustrates that while fluorine exerts both an inductive and a resonance effect, the through-bond inductive withdrawal is the dominant force that leads to the stabilization of the benzoate anion, thereby increasing the overall acidity of the parent molecule. The through-space resonance donation is a comparatively minor and opposing effect. This understanding is critical for medicinal chemists and drug development professionals when designing molecules with tailored acidity and electronic properties.

The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of fluorine into molecular scaffolds represents a cornerstone of contemporary medicinal chemistry. This guide explores the multifaceted applications of fluorinated benzoic acids, a privileged structural motif, in the design and development of novel therapeutic agents. By leveraging the unique physicochemical properties of fluorine, researchers can strategically modulate the pharmacokinetic and pharmacodynamic profiles of benzoic acid derivatives to yield compounds with enhanced efficacy, selectivity, and metabolic stability. This document provides an in-depth overview of synthesis strategies, therapeutic applications, mechanisms of action, and key experimental protocols pertinent to this important class of molecules.

The Physicochemical Impact of Fluorination

The introduction of fluorine into the benzoic acid scaffold can profoundly alter a molecule's properties in several ways that are advantageous for drug design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine at metabolically labile positions can block oxidation, thereby increasing the drug's half-life and bioavailability.

-

Binding Affinity and Selectivity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, enhancing binding affinity and selectivity.

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the carboxylic acid group, influencing its ionization state at physiological pH and thereby affecting solubility and target engagement.

Therapeutic Applications and Mechanisms of Action

Fluorinated benzoic acids are integral components of a diverse range of therapeutic agents, targeting a variety of diseases.

Anti-inflammatory Agents: COX Inhibition

A significant application of fluorinated benzoic acids is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.

Diflunisal , a difluorophenyl derivative of salicylic acid, is a non-selective COX inhibitor used to treat pain and inflammation.[1][2] It inhibits the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[3]

Celecoxib , a selective COX-2 inhibitor, features a trifluoromethyl group. Its selectivity for COX-2 is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4][5] Celecoxib's anti-inflammatory effects stem from the inhibition of prostaglandin synthesis. It has also been investigated for its anti-cancer properties, which are linked to the induction of apoptosis and inhibition of angiogenesis.

Signaling Pathway: COX Inhibition and Prostaglandin Synthesis

Immunomodulatory Agents: LFA-1 Antagonism

Lifitegrast is a fluorinated benzoic acid derivative that acts as a lymphocyte function-associated antigen-1 (LFA-1) antagonist. It is used for the treatment of dry eye disease. Lifitegrast binds to LFA-1 on T-cells and prevents its interaction with intercellular adhesion molecule-1 (ICAM-1), thereby inhibiting T-cell activation and migration, and reducing inflammation.

Signaling Pathway: LFA-1/ICAM-1 Interaction

Anticancer Agents: Induction of Apoptosis

Certain fluorinated benzoic acid derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death). This process is often mediated through the intrinsic pathway, which involves the activation of a cascade of caspase enzymes. The activation of the initiator caspase-9 leads to the activation of executioner caspases-3 and -6, ultimately resulting in cell death. This pathway is tightly regulated by the Bcl-2 family of proteins.

Signaling Pathway: Intrinsic Apoptosis

Antibacterial Agents: Fatty Acid Biosynthesis Inhibition

Fluorinated benzoic acids have also been explored as antibacterial agents. A key target in bacteria is the fatty acid biosynthesis (FAS-II) pathway, which is essential for building bacterial cell membranes and is distinct from the mammalian fatty acid synthesis pathway. Specifically, inhibition of the enoyl-acyl carrier protein reductase (FabI) has been a focus for the development of novel antibiotics.

Quantitative Data Summary

The following tables summarize key quantitative data for representative fluorinated benzoic acid derivatives across different therapeutic areas.

Table 1: Anti-inflammatory Activity

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Diflunisal | COX-1/COX-2 | - | Non-selective | |

| Celecoxib | COX-2 | 0.04 (COX-2) | >30 | |

| Flurbiprofen | COX-1/COX-2 | 0.64 | Non-selective |

Table 2: Anticancer Activity

| Compound Class | Cell Line | IC50 | Mechanism | Reference |

| 3-m-bromoacetylamino benzoic acid ethyl ester | Human leukemia/lymphoma | < 0.2 µg/mL | Caspase-9 activation | |

| Benzoic Acid Derivatives | HeLa (Cervical Cancer) | 17.84 µM | Apoptosis Induction |

Table 3: VLA-4 Antagonism

| Compound | IC50 (nM) | Bioavailability (F%) | Reference |

| Benzoic acid derivative (12l) | 0.51 | 36% (rat) | |

| Lifitegrast | - | - |

Table 4: Pharmacokinetic Parameters of Selected Drugs

| Drug | Tmax (hours) | Half-life (hours) | Protein Binding (%) | Primary Excretion | Reference |

| Diflunisal | 2-3 | 8-12 | >99 | Urine | |

| Celecoxib | ~3 | 11 | 97 | Feces and Urine | |

| Lifitegrast | 0.25 | - | - | - |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of fluorinated benzoic acid derivatives.

Synthesis of Fluorinated Benzoic Acids

General Workflow for Synthesis and Evaluation

Example Protocol: Synthesis of 2',4'-difluoro-4-hydroxy-biphenyl-3-carboxylic acid (Diflunisal)

-

Preparation of 2',4'-difluoro-4-hydroxy-biphenyl: This intermediate can be synthesized through various coupling reactions.

-

Carboxylation:

-

Add 2',4'-difluoro-4-hydroxy-biphenyl to a suspension of an alkaline alkylcarbonate (e.g., potassium carbonate).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to approximately 200°C for several hours.

-

Cool the mixture and dissolve the raw product in boiling water.

-

Neutralize the solution with hydrochloric acid to pH 7.

-

Extract the unreacted starting material with an organic solvent.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the product.

-

Filter, wash, and dry the resulting solid to yield 2',4'-difluoro-4-hydroxy-biphenyl-3-carboxylic acid.

-

Biological Assays

Protocol: In Vitro COX Inhibition Assay (Fluorometric)

-

Enzyme Preparation: Prepare recombinant human COX-1 or COX-2 enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0) containing necessary cofactors.

-

Compound Preparation: Dissolve the test compound (fluorinated benzoic acid derivative) in DMSO to create a stock solution, then perform serial dilutions to obtain a range of concentrations.

-

Assay Reaction:

-

In a 96-well plate, add the enzyme solution.

-

Add the test compound dilutions or a reference inhibitor to the respective wells.

-

Pre-incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 15 minutes) to allow for binding.

-

-

Initiation and Measurement:

-

Add a fluorogenic substrate and arachidonic acid to initiate the peroxidase activity of the COX enzyme.

-

Immediately monitor the increase in fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to COX activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol: Caspase-3/7 Activity Assay (Luminescent)

-

Cell Culture and Treatment:

-

Seed cells in a multiwell plate and allow them to adhere.

-

Treat the cells with the fluorinated benzoic acid derivative at various concentrations for a specified duration to induce apoptosis. Include appropriate positive and negative controls.

-

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent, which contains a proluminescent caspase-3/7 substrate, to each well. This reagent also lyses the cells.

-

Mix the contents of the wells by gentle shaking.

-

Incubate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.

-

-

Measurement:

-

Measure the luminescence in each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

-

-

Data Analysis:

-

Normalize the data to a control and express the results as a fold-change in caspase activity.

-

Conclusion

Fluorinated benzoic acids represent a versatile and powerful platform in drug discovery. The strategic incorporation of fluorine allows for the fine-tuning of molecular properties to enhance therapeutic potential. The examples of successful drugs like Diflunisal, Celecoxib, and Lifitegrast underscore the value of this chemical space. As our understanding of disease biology deepens and synthetic methodologies evolve, fluorinated benzoic acids will undoubtedly continue to be a rich source of innovative medicines for a wide range of therapeutic areas. This guide provides a foundational understanding and practical protocols to aid researchers in the exploration and development of this promising class of compounds.

References

- 1. [Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]

- 3. Synthesis, characterization and evaluation of pro-drugs of VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improved Synthesis Route for Lifitegrast - ChemistryViews [chemistryviews.org]

- 5. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 2-Fluorobenzoic Acid: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Fluorobenzoic acid (CAS No. 445-29-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. It covers essential safety and handling information, detailed experimental protocols, and insights into its role in chemical synthesis and potential biological activities.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅FO₂ | [2] |

| Molecular Weight | 140.11 g/mol | [2] |

| Melting Point | 122-125 °C | [1] |

| Boiling Point | Not available | |

| Flash Point | 101.8 °C | [3] |

| Density | 1.46 g/cm³ | |

| Water Solubility | 7.2 g/L at 25 °C | |

| pKa | 3.27 at 25 °C | |

| Appearance | White to light yellow crystalline powder | |

| Odor | Odorless |

Safety and Hazard Information

This compound is classified as an irritant and requires careful handling. The Globally Harmonized System (GHS) classifications are summarized below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

NFPA 704 Diamond:

-

Health (Blue): 2 - Moderate hazard

-

Flammability (Red): 1 - Slight hazard

-

Instability (Yellow): 0 - Stable

-

Special (White): -

Toxicological Data

| Route | Species | Value | Reference(s) |

| Intravenous LD50 | Mouse | 180 mg/kg |

Handling, Storage, and Disposal

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Use only in a well-ventilated area.

-

Wash hands thoroughly after handling.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Storage:

-

Store in a cool, dry, well-ventilated place.

-

Keep container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations.

First Aid Measures

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention. | |

| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention. | |

| Ingestion | Clean mouth with water. Do NOT induce vomiting. Get medical attention. |

Fire and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.

-

Specific Hazards: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen fluoride.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment.

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid generating dust. Do not let the chemical enter the environment.

Experimental Protocols and Applications

This compound is a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Synthesis of this compound via Nucleophilic Fluorination

This protocol describes a method for the synthesis of 2-fluorobenzoic acids from 1-arylbenziodoxolones.

Methodology:

-

Place 1-arylbenziodoxolone (0.1 mmol), CH₂Cl₂ (1 mL), and CF₃COOH (100 µL) in a Schlenk flask.

-

Stir the reaction mixture for 1 minute at room temperature.

-

Evaporate the solvent and dry the residue under a vacuum.

-

Add CsF (0.3 mmol), TEMPO (0.1 mmol), and dry DMF (500 µL) to the residue under an argon atmosphere.

-

Stir the reaction mixture for 20-30 minutes at 130-150 °C.

-

Add water (3 mL) and CH₂Cl₂ (3 mL) to the reaction mixture.

-

Discard the organic layer.

-

To the aqueous layer, add HCl (100 µL, 37%) and CH₂Cl₂ (3 mL).

-

Shake the mixture for a minute, then separate the organic layer.

-

Dry the organic layer with Na₂SO₄, evaporate the solvent, and analyze the residue.

Role as a Precursor in Drug Synthesis

This compound serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

-

Meclofenamic Acid: This nonsteroidal anti-inflammatory drug (NSAID) can be synthesized from this compound.

-

Tritriazole: This compound is a fungicide where this compound is a key precursor.

References

Methodological & Application

Application Notes and Protocols for 2-Fluorobenzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzoic acid is a versatile building block in medicinal chemistry, prized for the unique physicochemical properties conferred by the fluorine substituent. The high electronegativity and relatively small size of the fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of bioactive compounds, with a focus on cholinesterase inhibitors for neurodegenerative diseases and anti-inflammatory agents.

I. Application in the Synthesis of Cholinesterase Inhibitors

Derivatives of this compound have shown promise as inhibitors of cholinesterases, enzymes critical in the progression of Alzheimer's disease. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy.[1][4]

Synthesis Protocol: Fluoroquinolone-Based Cholinesterase Inhibitor

This protocol outlines the synthesis of a fluoroquinolone derivative incorporating a 2-fluorobenzoyl moiety, which has demonstrated potent inhibitory activity against both AChE and BChE.

Step 1: Synthesis of N-(substituted)-2-fluorobenzamide

-

To a solution of an appropriate amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq.) and cool the mixture to 0 °C in an ice bath.

-

Slowly add 2-fluorobenzoyl chloride (1.1 eq.) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-(substituted)-2-fluorobenzamide.

Step 2: Cyclization to form the Fluoroquinolone Core

Further reaction steps, specific to the desired fluoroquinolone scaffold, would follow. A representative final compound from a similar synthesis is 7g as described in the literature.

Quantitative Data: Cholinesterase Inhibition

The following table summarizes the in vitro inhibitory activity of a synthesized fluoroquinolone derivative containing the this compound moiety.

| Compound | Target Enzyme | IC50 (µM) |

| 7g (with o-fluorophenyl) | Acetylcholinesterase (AChE) | 0.70 ± 0.10 |

| Butyrylcholinesterase (BChE) | 2.20 ± 0.10 |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory potency of a compound against AChE.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add 25 µL of the test compound solution, 50 µL of phosphate buffer (pH 8.0), and 25 µL of AChE solution.

-

Incubate the plate at 37 °C for 15 minutes.

-

Add 125 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

-

The rate of reaction is proportional to the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway: Cholinesterase Inhibition

The diagram below illustrates the mechanism of action of acetylcholinesterase inhibitors in a cholinergic synapse.

Caption: Cholinergic synapse and the action of an AChE inhibitor.

II. Application in the Synthesis of Anti-inflammatory and Analgesic Agents

This compound and its derivatives are key precursors in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The fluorine atom can enhance the anti-inflammatory and analgesic properties of these compounds.

Synthesis Protocol: Flurbiprofen (a 2-Fluorobiphenyl-4-carboxylic acid derivative)

Flurbiprofen is a well-established NSAID. The following is a multi-step synthesis starting from o-fluoroaniline.

Step 1: Acylation of o-Fluoroaniline

-

In a reactor, disperse aluminum trichloride in dichloromethane.

-

Under nitrogen, cool the mixture and add 2-chloropropionyl chloride.

-

Slowly add a solution of o-fluoroacetanilide in dichloromethane.

-

Reflux the mixture for 18-20 hours.

-

After cooling, add dilute hydrochloric acid.

-

Separate the organic phase, wash, and concentrate to obtain the intermediate.

Step 2: Ketal Formation

-

Dissolve the intermediate from Step 1 in anhydrous methanol.

-

Add trimethyl orthoformate and p-toluenesulfonic acid.

-

Heat the mixture for 2 hours.

-

Remove the solvent under reduced pressure to yield the ketal.

Step 3: Rearrangement

-

Subject the ketal to an acidic catalyst to induce rearrangement.

Step 4: Hydrolysis

-

Hydrolyze the product from Step 3 under acidic or alkaline conditions.

Step 5: Diazotization and Hydrolysis to Flurbiprofen

-

Mix the product from Step 4 with benzene and a nitrite under acidic conditions in the presence of a diazotization catalyst and a phase transfer catalyst.

-

After the diazotization is complete, hydrolyze the reaction mixture to obtain flurbiprofen.

Quantitative Data: Anti-inflammatory and Analgesic Activity

The following table presents data for flurbiprofen-antioxidant mutual prodrugs, demonstrating their anti-inflammatory and analgesic activities.

| Compound | Anti-inflammatory Activity (% inhibition of paw edema) | Analgesic Activity (% inhibition of writhing) |

| Flurbiprofen | 65 | 69 |

| 4b | 62 | 75 |

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

This is a standard in vivo model to assess the anti-inflammatory activity of a compound.

Animals:

-

Wistar rats or Swiss albino mice.

Procedure:

-

Fast the animals overnight with free access to water.

-

Measure the initial paw volume of each animal using a plethysmometer.

-

Administer the test compound or vehicle (control) orally or intraperitoneally.

-

After a specific time (e.g., 30 or 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Experimental Protocol: In Vivo Analgesic Activity (Acetic Acid-induced Writhing Test)

This is a common method to evaluate the peripheral analgesic activity of a compound.

Animals:

-

Swiss albino mice.

Procedure:

-

Administer the test compound or vehicle (control) to the animals.

-

After a set time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

-

Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each animal over a 20-minute period.

-

Calculate the percentage of analgesic activity as the reduction in the number of writhes in the treated groups compared to the control group.

Logical Workflow: Synthesis and Evaluation of this compound Derivatives

The following diagram illustrates a general workflow for the development of new drug candidates from this compound.

Caption: General workflow for drug discovery using this compound.

Conclusion

This compound is a valuable starting material and structural motif in medicinal chemistry. Its incorporation into drug candidates can lead to enhanced therapeutic properties. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound derivatives in the development of novel therapeutics for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. CN112341352A - Preparation method of flurbiprofen - Google Patents [patents.google.com]

- 3. Conduct of efficacy studies for non-steroidal anti-inflammatory drugs (NSAIDs) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-Fluorobenzoic Acid in Materials Science and Polymer Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 2-fluorobenzoic acid and its derivatives in the synthesis of advanced materials, including high-performance polymers, liquid crystals, and metal-organic frameworks (MOFs). The incorporation of the fluoro-substituent imparts unique properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics to the resulting materials.

High-Performance Fluorinated Polymers

This compound derivatives are valuable monomers for the synthesis of high-performance fluorinated polymers, such as polyimides and polyamides. The presence of fluorine atoms in the polymer backbone can significantly improve solubility, lower the dielectric constant, and enhance thermal stability.

Fluorinated Polyimides

Fluorinated polyimides are renowned for their exceptional thermal stability, mechanical strength, and low dielectric constants, making them ideal for applications in microelectronics and aerospace. A common strategy involves the use of fluorinated diamines or dianhydrides derived from fluorinated benzoic acid precursors.

| Polymer ID | Dianhydride | Diamine | Tg (°C) | Td,5% (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |

| PI-1 [1] | ODPA/6FDA (5:5) | ODA | 260 | >500 | 120.6 | - | 1.5 |

| PI-2 [1] | BPDA/6FDA (5:5) | ODA | 275 | >500 | 146.8 | - | 1.25 |

| FPI-3 [2] | 5FBODA | - | 221 | 451 | 95.1 | 50.1 | 2.18 |

| TPPI50 [3] | - | TFMB (50%) | 402 | 563 | 232.73 | 26.26 | - |

Tg = Glass Transition Temperature; Td,5% = 5% Weight Loss Temperature; ODPA = 4,4'-Oxydiphthalic Anhydride; 6FDA = 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride; ODA = 4,4'-Oxydianiline; BPDA = 3,3',4,4'-Biphenyltetracarboxylic Dianhydride; 5FBODA = a fluorinated dianhydride; TFMB = a fluorinated diamine.

This protocol describes a green and facile method for synthesizing highly soluble fluorinated polyimides without the use of toxic organic solvents.[4]

Materials:

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

-

Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)

-

Deionized water

-

Bolt-closure-type autoclave

Procedure:

-

Hydrolysis of Dianhydride: In a 30 mL vial, add 4 mmol of 6FDA dianhydride to 20 mL of deionized water. Stir the mixture at 80 °C for 2 hours to form the corresponding tetracarboxylic acid.

-

Salt Formation: Cool the solution to room temperature. Add an equimolar amount (4 mmol) of the aromatic diamine to the solution. Stir vigorously overnight at room temperature. White monomer salts will precipitate.

-

Polycondensation: Transfer the vial containing the monomer salt solution into a 100 mL bolt-closure-type autoclave.

-

Heating: Place the sealed autoclave in a pre-heated oven at 200 °C for 6 hours to carry out the polycondensation.

-

Work-up: After cooling, the resulting polyimide powder can be collected, washed with deionized water, and dried.

Hydrothermal synthesis workflow for fluorinated polyimides.

Fluorinated Polyamides

The incorporation of trifluoromethyl (-CF3) groups into the backbone of aromatic polyamides enhances their solubility, processability, and optical transparency while maintaining good thermal stability.

| Polymer ID | Dicarboxylic Acid | Diamine | Tg (°C) | Td,10% (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |

| PA-1 | Terephthalic acid | 1,4-bis(4-amino-2-trifluoromethylphenoxy)naphthalene | 256 | >400 | - | - | - |

| PA-2 | Isophthalic acid | 1,4-bis(4-amino-2-trifluoromethylphenoxy)naphthalene | 228 | >400 | - | - | - |

| PA-3 | - | BATFPA | 249-309 | 486-517 | 64-86 | 10-18 | 1.8-2.2 |

| PA-F1 | ATA-F1 | 4,4′-Diamino-α-truxillic acid dimethyl ester | ~270 | >250 | - | - | - |

Tg = Glass Transition Temperature; Td,10% = 10% Weight Loss Temperature; BATFPA = 10,10-bis[4-(4-amino-3-trifluoromethylphenoxy)phenyl]-9(10H)-anthrone; ATA-F1 = 4,4′-bis(trifluoroacetamido)-α-truxillic acid.

This protocol describes the synthesis of a fluorinated polyamide via low-temperature polycondensation.

Materials:

-

1,2-Bis(4-aminophenyl)-4,5-bis(4-trifluoromethylphenyl)-1H-imidazole (asymmetric aromatic diamine)

-

Aromatic dicarboxylic acid dichloride (e.g., terephthaloyl chloride)

-

N,N-dimethylacetamide (DMAc), anhydrous

-

Pyridine, anhydrous

-

Methanol

Procedure:

-

Dissolution of Diamine: In a dry, nitrogen-purged flask equipped with a magnetic stirrer, dissolve the aromatic diamine in anhydrous DMAc.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Acid Chloride: Add the aromatic dicarboxylic acid dichloride to the cooled solution portion-wise while stirring.

-

Polymerization: Continue stirring the reaction mixture at 0-5 °C for 1 hour, and then at room temperature for 3 hours.

-

Precipitation: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

-

Purification: Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and then dry in a vacuum oven at 80 °C overnight.

Low-temperature polycondensation for fluorinated polyamides.

Liquid Crystals

Fluorinated benzoic acid derivatives are key building blocks in the synthesis of liquid crystals (LCs). The introduction of fluorine atoms can significantly influence the mesomorphic properties, dielectric anisotropy, and viscosity of the final LC materials.

| Compound ID | Structure | Phase Transitions (°C) |

| LC-8 | Fluorinated cyclopropane terminus | C 54 SmB 84 I |

| LC-9 | Fluorinated cyclopropane terminus | Tg -70 SmB 82 I |

| BF23-F | Fluorinated inner benzene ring | Cr 188 (SmA 185) N 260 Iso |

| FoBo-F | Fluorinated benzoxazole | Cr 178 N 240 Iso |

C = Crystalline; SmB = Smectic B; I = Isotropic; Tg = Glass Transition Temperature; SmA = Smectic A; N = Nematic; Cr = Crystalline; Iso = Isotropic.

This protocol provides a general esterification method for the synthesis of calamitic (rod-like) liquid crystals, which can be adapted for fluorinated benzoic acid derivatives.

Materials:

-

4-(4-Pentenyloxy)benzoic acid (or a suitable fluorinated benzoic acid derivative)

-

A substituted hydroquinone (e.g., 2-chlorohydroquinone)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve the fluorinated benzoic acid derivative (1.0 eq), the substituted hydroquinone (0.5 eq), and a catalytic amount of DMAP in anhydrous DCM.

-

DCC Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final liquid crystalline compound.

Metal-Organic Frameworks (MOFs)

This compound can be used as a "modulator" in the synthesis of metal-organic frameworks, particularly zirconium-based MOFs like UiO-66. The modulator competes with the primary linker molecule for coordination to the metal clusters, which can control the crystallinity, defect density, and particle size of the resulting MOF.

This protocol is adapted from general procedures for the modulated synthesis of UiO-66.

Materials:

-

Zirconium(IV) chloride (ZrCl4)

-

Terephthalic acid (H2BDC)

-

This compound (modulator)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Precursor Solution: In a glass vial, dissolve ZrCl4 (1.0 eq) and terephthalic acid (1.0 eq) in DMF.

-

Modulator Addition: Add a specific molar equivalent of this compound (e.g., 10-50 eq) to the precursor solution. The amount of modulator will influence the final crystal size and defect concentration.

-

Solvothermal Synthesis: Seal the vial and place it in a preheated oven at 120 °C for 24-72 hours.

-

Work-up and Activation: After cooling to room temperature, collect the crystalline product by centrifugation. Wash the product with fresh DMF and then with a solvent like ethanol or acetone to remove unreacted starting materials and DMF from the pores.

-

Drying: Dry the activated MOF under vacuum at an elevated temperature (e.g., 150 °C) to obtain the final porous material.

Role of 2-FBA as a modulator in UiO-66 synthesis.

References

- 1. scielo.br [scielo.br]

- 2. Synthesis and properties of a novel perfluorinated polyimide with high toughness, low dielectric constant and low dissipation factor - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D5IM00048C [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for 18F-Radiolabeling of Peptides using 2-Fluorobenzoic Acid Precursors

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fluorine-18 (¹⁸F) is a positron-emitting radionuclide widely utilized in Positron Emission Tomography (PET) due to its favorable physical and nuclear properties. It has a half-life of 109.8 minutes, high positron emission (97%), and low positron energy (0.635 MeV), which allows for high-resolution imaging.[1][2][3] Direct radiolabeling of peptides with ¹⁸F is often challenging due to the harsh reaction conditions that can compromise the integrity of these sensitive biomolecules.[1][4] A common and effective strategy is the use of ¹⁸F-labeled prosthetic groups, also known as bifunctional labeling agents. Among these, derivatives of fluorobenzoic acid, particularly N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), are extensively used for conjugating ¹⁸F to peptides via their primary amine groups.

This document provides detailed application notes and protocols for the ¹⁸F-radiolabeling of peptides using 2-fluorobenzoic acid precursors. It covers the synthesis of the key intermediate, 4-[¹⁸F]fluorobenzoic acid ([¹⁸F]FBA), its subsequent conversion to the active ester [¹⁸F]SFB, and the final conjugation to a model peptide.

Experimental Protocols

Protocol 1: Automated Synthesis of 4-[¹⁸F]Fluorobenzoic Acid ([¹⁸F]FBA)

This protocol describes a fully automated synthesis of no-carrier-added (n.c.a.) 4-[¹⁸F]fluorobenzoic acid using a commercial radiosynthesis module.

Materials and Reagents:

-

[¹⁸F]Fluoride in [¹⁸O]H₂O (produced from a cyclotron)

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃) solution

-

Acetonitrile (anhydrous)

-

Precursor: 4-ethoxycarbonyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sep-Pak® Light C18 cartridge

-

Ethanol

-

Sterile water for injection

Procedure:

-

[¹⁸F]Fluoride Trapping and Drying:

-

The aqueous [¹⁸F]fluoride solution is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

-

The [¹⁸F]F⁻ is eluted from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

-

The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature to yield the anhydrous [¹⁸F]KF-K₂₂₂ complex.

-

-

Radiosynthesis of Ethyl 4-[¹⁸F]Fluorobenzoate:

-

A solution of the precursor, 4-ethoxycarbonyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate, in anhydrous acetonitrile is added to the dried [¹⁸F]KF-K₂₂₂ complex.

-

The reaction mixture is heated to perform the nucleophilic aromatic substitution.

-

-

Hydrolysis to [¹⁸F]FBA:

-

After cooling, the solvent is evaporated.

-

A solution of NaOH is added to the residue, and the mixture is heated to hydrolyze the ethyl ester.

-

The reaction is neutralized with HCl.

-

-

Purification:

-

The crude reaction mixture is passed through a pre-conditioned Sep-Pak® Light C18 cartridge.

-

The cartridge is washed with water to remove unreacted [¹⁸F]fluoride and other polar impurities.

-

The desired 4-[¹⁸F]fluorobenzoic acid is eluted from the cartridge with ethanol.

-

Protocol 2: Synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)

This protocol details the conversion of [¹⁸F]FBA to the amine-reactive prosthetic group [¹⁸F]SFB.

Materials and Reagents:

-

4-[¹⁸F]Fluorobenzoic acid ([¹⁸F]FBA) from Protocol 1

-

O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU)

-

Anhydrous dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Activation of [¹⁸F]FBA:

-

The ethanolic solution of [¹⁸F]FBA is evaporated to dryness.

-

A solution of TSTU and DIPEA in anhydrous DMF is added to the dried [¹⁸F]FBA.

-

The reaction mixture is allowed to react at room temperature.

-

-

Purification:

-

The reaction is quenched by the addition of water.

-

The product, [¹⁸F]SFB, is purified by semi-preparative High-Performance Liquid Chromatography (HPLC).

-

The fraction containing [¹⁸F]SFB is collected, and the solvent is removed under reduced pressure.

-

Protocol 3: ¹⁸F-Labeling of a Peptide with [¹⁸F]SFB

This protocol describes the conjugation of [¹⁸F]SFB to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).

Materials and Reagents:

-

[¹⁸F]SFB from Protocol 2

-

Peptide of interest (e.g., c(RGDyK))

-

Sodium bicarbonate buffer (or other suitable buffer, pH 8.5-9.0)

-

Analytical HPLC system for quality control

Procedure:

-

Conjugation Reaction:

-

The purified [¹⁸F]SFB is redissolved in a small volume of a suitable organic solvent (e.g., DMF or DMSO).

-

The peptide is dissolved in the reaction buffer.

-

The [¹⁸F]SFB solution is added to the peptide solution.

-

The reaction mixture is incubated at room temperature or slightly elevated temperature (e.g., 40°C).

-

-

Purification of the ¹⁸F-Labeled Peptide:

-

The reaction is quenched by the addition of an acidic solution (e.g., 0.1% trifluoroacetic acid in water).

-

The ¹⁸F-labeled peptide is purified from unreacted [¹⁸F]SFB and other impurities using semi-preparative HPLC.

-

-

Quality Control:

-

The radiochemical purity and identity of the final product are confirmed by analytical HPLC, co-injecting with a non-radioactive standard.

-

The specific activity is determined by measuring the radioactivity and the mass of the labeled peptide.

-

Data Presentation

Table 1: Summary of Radiochemical Yields and Synthesis Times for [¹⁸F]FBA and [¹⁸F]SFB

| Product | Precursor | Synthesis Method | Radiochemical Yield (Decay Corrected) | Synthesis Time (min) | Reference |

| [¹⁸F]FBA | 4-ethoxycarbonyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate | Automated, CPCU module | 77 ± 5% | - | |

| [¹⁸F]SFB | [¹⁸F]FBA | Automated, CPCU module | 46 ± 5% | - | |

| [¹⁸F]SFB | 4-(ethoxycarbonylphenyl)trimethylammonium triflate | Automated, "two-pot" on FASTlab™ | 42% | 57 | |

| [¹⁸F]SFB | Pinacol aryl boronate | Cu-mediated radiofluorination | 30 ± 3% (non-decay-corrected) | ~35 | |

| [¹⁸F]SFB | 4-formyl-N,N,N-trimethylanilinium-triflate | Manual, three-step | 25% | 100 |

Table 2: Quantitative Data for ¹⁸F-Labeled Peptides

| Labeled Peptide | Labeling Method | Radiochemical Yield (Decay Corrected) | Specific Activity (GBq/µmol) | Reference |

| [¹⁸F]FPRGD2 | [¹⁸F]SFB conjugation | 13% | 140 ± 40 | |

| Al¹⁸F-IMP 449 | Al¹⁸F chelation | 5-20% (non-decay-corrected) | 18,500-48,100 GBq/mmol | |

| ¹⁸F-RGD (monomer) | Direct labeling | 19 ± 4% | 79 ± 13 | |

| ¹⁸F-RGD (dimer) | Direct labeling | 9 ± 2% | 79 ± 13 |

Mandatory Visualization

Caption: Workflow for the 18F-radiolabeling of peptides using a fluorobenzoic acid precursor.

Caption: Chemical pathway for the synthesis of [18F]SFB and its conjugation to a peptide.

References

- 1. Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 18F-Labeled Peptides: The Future Is Bright - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Fluorobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

General Troubleshooting

Q1: I am observing a significantly lower yield than expected. What are the general factors I should investigate?

A1: Low yields in the synthesis of this compound can arise from several factors, irrespective of the synthetic route. Key areas to investigate include:

-

Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, inadequate temperature, or inefficient mixing.

-

Purity of Reagents: The presence of impurities, especially water, in starting materials or solvents can interfere with the reaction, quench reagents, or catalyze side reactions.

-

Side Product Formation: Competing side reactions can consume starting materials, reducing the yield of the desired product. The nature of these side reactions is specific to the synthetic method used.

-

Product Decomposition: The desired product may be unstable under the reaction or workup conditions, such as high temperatures or strongly acidic or basic environments.

Q2: My purified product shows inconsistencies, such as a wrong melting point or impure NMR spectrum. What are the likely causes?

A2: Product inconsistencies are typically due to residual impurities from the reaction or workup. Common contaminants include:

-

Unreacted starting materials.

-

Side products formed during the synthesis.

-

Residual solvents from purification.

-

Salts from the workup procedure.

It is crucial to employ appropriate purification techniques, such as recrystallization or column chromatography, and to ensure the product is thoroughly dried.

Method-Specific Troubleshooting

Route 1: Diazotization of Anthranilic Acid (Schiemann-type Reaction)

Q3: My diazotization reaction of anthranilic acid is failing, or the yield is very low. What could be the problem?

A3: The diazotization of anthranilic acid is a sensitive reaction. Common pitfalls include:

-

Temperature Control: The reaction to form the diazonium salt is typically conducted at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

-